(4-Phenyloxan-4-yl)methanol
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBZOSLGDHFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280299 | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-15-2 | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-phenyloxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyloxan-4-yl)methanol typically involves the reaction of phenylmagnesium bromide with tetrahydropyran-4-one. The reaction proceeds under anhydrous conditions, often in the presence of a catalyst such as copper(I) iodide. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyloxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxane ring can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: The major products include (4-Phenyloxan-4-yl)formaldehyde and (4-Phenyloxan-4-yl)carboxylic acid.
Reduction: The major product is (4-Phenyltetrahydrofuran-4-yl)methanol.
Substitution: The major products depend on the specific substitution reaction, such as 4-nitrophenyloxan-4-yl)methanol for nitration.
Scientific Research Applications
(4-Phenyloxan-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a building block for various polymers.
Mechanism of Action
The mechanism of action of (4-Phenyloxan-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyltetrahydrofuran-4-yl)methanol: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
(4-Phenyl-1,3-dioxan-4-yl)methanol: Contains a dioxane ring instead of an oxane ring.
(4-Phenylpiperidin-4-yl)methanol: Features a piperidine ring instead of an oxane ring.
Uniqueness
(4-Phenyloxan-4-yl)methanol is unique due to its specific combination of a phenyl group and a hydroxymethyl group attached to an oxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
(4-Phenyloxan-4-yl)methanol is a synthetic compound that belongs to the class of oxan derivatives, characterized by its unique structure featuring a phenyl group attached to an oxan ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-tumor, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, leading to cell death .
Antibacterial Properties
The antibacterial activity of this compound has also been investigated. The compound showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Antiviral Effects
Preliminary studies suggest that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in vitro, although further research is needed to elucidate the specific mechanisms involved .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Antitumor | Human breast cancer cells | Induction of apoptosis | |
| Antibacterial | E. coli | Disruption of cell membrane | |
| Staphylococcus aureus | Bactericidal effect | ||
| Antiviral | Viral cell lines | Inhibition of viral replication |
Case Study 1: Antitumor Activity
In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at various concentrations. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, confirming its potential as an antitumor agent.
Case Study 2: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against clinical isolates of E. coli and S. aureus. The compound was found to exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent for bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
